Ceftobiprole is a novel, broad-spectrum, parenteral cephalosporin antibiotic with a unique structure and mechanism of action. [] It is classified as a fifth-generation cephalosporin, exhibiting enhanced activity against a wide range of clinically relevant bacterial pathogens, particularly those resistant to other antibiotics. [] In scientific research, ceftobiprole serves as a valuable tool for:
Molecular Structure Analysis
Ceftobiprole features a distinctive pyrrolidinone-3-ylidenemethyl cephem structure. [] This structure contributes to its unique PBP binding profile and its enhanced activity against resistant bacteria. Specific structural features of ceftobiprole that warrant further analysis include:
Chemical Reactions Analysis
Ceftobiprole, like other β-lactam antibiotics, can undergo hydrolysis, particularly in the presence of β-lactamases. [] While it is relatively stable against hydrolysis by most class A non-extended-spectrum β-lactamases and inducible class C β-lactamases, [] its susceptibility to hydrolysis by certain extended-spectrum β-lactamases (ESBLs) contributes to its reduced activity against ESBL-producing Enterobacteriaceae. [, ] Further analysis of ceftobiprole's chemical reactions should focus on:
Mechanism of Action
Ceftobiprole acts by inhibiting the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are key enzymes involved in peptidoglycan synthesis. [] Ceftobiprole's high affinity for PBP2a, the enzyme responsible for methicillin resistance in staphylococci, makes it effective against methicillin-resistant Staphylococcus aureus (MRSA). [, ] Additionally, ceftobiprole exhibits strong binding to PBP2 and PBP3 in gram-negative bacteria, contributing to its potent activity against many Enterobacteriaceae and Pseudomonas aeruginosa. [, ]
Physical and Chemical Properties Analysis
Ceftobiprole, the active component of the prodrug ceftobiprole medocaril, is a zwitterionic compound with a molecular weight of 556.6 g/mol. [] It is highly soluble in water and exhibits minimal plasma protein binding (16%). [] Ceftobiprole is primarily excreted unchanged by the kidneys and exhibits linear pharmacokinetics. [] Its half-life is approximately 3-4 hours. []
Applications
In Vitro Studies:
Susceptibility testing: Ceftobiprole has been extensively evaluated in vitro against a wide range of bacterial pathogens, including MRSA, vancomycin-resistant S. aureus (VRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa. [, , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have demonstrated its broad spectrum of activity and its potential for use as monotherapy for certain infections.
Synergy testing: Studies have investigated the synergistic activity of ceftobiprole in combination with other antibiotics, including vancomycin, daptomycin, aminoglycosides, and trimethoprim-sulfamethoxazole, against MRSA, VRSA, PRSP, and vancomycin-resistant Enterococcus (VRE). [, , , , , ] These studies have shown promising results, suggesting that ceftobiprole-based combinations could provide new treatment options for challenging infections.
In Vivo Studies:
Animal infection models: Ceftobiprole has been evaluated in various animal models of infection, including murine thigh and lung infection models, [] a rat tissue cage model of chronic MRSA foreign-body infection, [] and a rabbit model of MRSA tibial osteomyelitis. [, ] These studies have demonstrated its efficacy in treating various infections, including those caused by MRSA, PRSP, and Pseudomonas aeruginosa.
Pharmacokinetic and pharmacodynamic studies: Animal models have been utilized to characterize the pharmacokinetic and pharmacodynamic properties of ceftobiprole. [, , ] These studies have provided insights into the relationship between ceftobiprole exposure and efficacy, contributing to the optimization of dosing regimens for clinical use.
Related Compounds
Ceftobiprole Medocaril
Compound Description: Ceftobiprole medocaril is the water-soluble prodrug of Ceftobiprole. It is rapidly converted to Ceftobiprole in vivo. []
Relevance: Ceftobiprole medocaril is administered intravenously, and it is rapidly converted to the active compound, Ceftobiprole, in the body. This makes it a crucial component in the delivery and efficacy of Ceftobiprole. []
Ceftaroline
Compound Description: Ceftaroline is a β-lactam antibiotic that targets PBP2a, similar to Ceftobiprole. It is FDA-approved for clinical use. [, ]
Cefepime
Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic that is often used as a comparator to Ceftobiprole in studies. []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic frequently used as a comparator to Ceftobiprole. [, ]
Relevance: Ceftazidime is structurally similar to Cefepime and Ceftobiprole. [] It is often compared to Ceftobiprole in terms of activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. While both demonstrate activity, Ceftobiprole is generally less active than Ceftazidime against P. aeruginosa. [, , ] Cross-resistance between Ceftazidime, Cefepime, and Ceftobiprole has also been observed. []
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic commonly used to treat MRSA infections. [, , ]
Relevance: Vancomycin serves as a crucial comparator to Ceftobiprole in clinical trials for complicated skin and skin structure infections (cSSSIs) and infective endocarditis. [, , ] While both demonstrate efficacy against MRSA, Ceftobiprole has shown superior activity in some cases, particularly against glycopeptide-intermediate S. aureus (GISA). [, ] Synergistic effects have been observed when Ceftobiprole is combined with Vancomycin. [, ]
Daptomycin
Compound Description: Daptomycin is a lipopeptide antibiotic used for treating Gram-positive infections, particularly those caused by MRSA. [, , ]
Relevance: Daptomycin is an essential comparator to Ceftobiprole in evaluating the treatment of severe Gram-positive infections, including those with reduced susceptibility to glycopeptides and lipopeptides. [] Synergistic effects have been observed when Ceftobiprole is combined with Daptomycin, making it a potential treatment option for infections resistant to Daptomycin or Vancomycin. [] Interestingly, Ceftobiprole enhances the binding of Daptomycin to S. aureus, potentially contributing to the observed synergistic effect. []
Trimethoprim/Sulfamethoxazole
Compound Description: Trimethoprim/Sulfamethoxazole (TMP-SMX) is a combination antibiotic commonly used to treat various bacterial infections. []
Relevance: TMP-SMX is explored in combination with both Ceftobiprole and Ceftaroline for potential synergistic effects against MRSA. While additive effects were observed, Ceftobiprole combined with TMP-SMX demonstrated greater potential as a treatment option for MRSA infections compared to Ceftaroline combined with TMP-SMX. []
Ampicillin
Compound Description: Ampicillin is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs), particularly PBPs 4 and 5 in E. faecalis. [, ]
Relevance: Ampicillin is an important comparator to Ceftobiprole in the context of Enterococcus faecalis infections. While both demonstrate activity against this pathogen, Ceftobiprole has shown superior in vivo activity against beta-lactamase-producing E. faecalis strains compared to Ampicillin. [] Similar to Ampicillin, Ceftobiprole exhibits synergistic activity against vancomycin-resistant Enterococcus (VRE) when combined with Daptomycin. []
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic often used as a comparator to Ceftobiprole, particularly in the context of MRSA infections. [, ]
Relevance: Linezolid is consistently used as a comparator to Ceftobiprole in terms of in vitro activity against Gram-positive pathogens, including MRSA. Ceftobiprole demonstrates comparable activity to Linezolid against these pathogens. [, ]
Other β-lactams
Several other β-lactam antibiotics are mentioned in the provided texts in the context of synergistic activity with Ceftobiprole, primarily against MRSA. These include: * Cloxacillin: Shows potent synergy with Ceftobiprole against MRSA. [] * Dicloxacillin: Exhibits synergy with Ceftobiprole against MRSA. [] * Flucloxacillin: Shows potent synergy with Ceftobiprole against MRSA and has a low intrinsic MIC. [] * Oxacillin: Demonstrates synergy with Ceftobiprole against MRSA. [] * Nafcillin: Exhibits synergy with Ceftobiprole against MRSA. [] * Cefotaxime: Demonstrates synergy with Ceftobiprole against MRSA. [] * Imipenem: Shows synergy with Ceftobiprole. [] * Meropenem: Exhibits synergy with Ceftobiprole. [] * Piperacillin: Demonstrates synergy with Ceftobiprole. [] * Tazobactam: Shows synergy with Ceftobiprole. [] * Cefoxitin: Exhibits synergy with Ceftobiprole. []
Ceftobiprole; BAL 9141; AC1OCFF8; Zeftera; UNII-5T97333YZK; BAL-9141; BAL9141.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 986142 is a Bruton’s tyrosine kinase (BTK) inhibitor (IC50 = 0.5 nM). It is greater than 20-fold selective for BTK over a panel of 384 kinases. BMS 986142 inhibits calcium flux in Ramos B cells induced by B cell receptor (BCR) stimulation (IC50 = 9 nM), as well as BCR stimulation-induced proliferation of, and CD86 surface expression in, peripheral B cells (IC50s = 3 and 4 nM, respectively). It inhibits TNF-α production in human peripheral blood mononuclear cells (PBMCs) induced by Fcγ receptor stimulation (IC50 = 3 nM). BMS 986142 (30 mg/kg per day) reduces the percentage of mice with severe proteinuria and increases survival in an NZB/W lupus-prone mouse model. It reduces hind paw tibiotarsal joint bone resorption and inflammation in a mouse model of collagen antibody-induced arthritis (CAIA) when administered at doses of 5 and 20 mg/kg. BMS-986142 is a potent, selective, reversible BTK inhibitor. BMS-986142 shows BTK IC50 = 0.5nM; human WB IC50 = 90 nM. In molecule of BMS-986142, two atropisomeric centers were rotationally locked to provide a single, stable atropisomer, resulting in enhanced potency and selectivity as well as a reduction in safety liabilities. With significantly enhanced potency and selectivity, excellent in vivo properties and efficacy, and a very desirable tolerability and safety profile, BMS-986142 was advanced into clinical studies.
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
BMS 986158 is a BET bromodomain inhibitor with anticancer activity. It decreases c-Myc expression and induces cancer cell death in c-Myc-driven cancer cell lines in vitro. BMS 986158 inhibits tumor growth in triple-negative breast, colorectal, and lung cancer patient-derived mouse xenograft models. BMS-986158 is a potent and selective BET inhibitor. BMS-986158 binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively. BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively. BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.
BMS 986165 is an allosteric inhibitor of tyrosine kinase 2 (TYK2; IC50 = 0.2 nM for the recombinant TYK2 pseudokinase domain). It is selective for TYK2 over a panel of 249 protein and lipid kinases at 1 µM but does inhibit the JAK1 pseudokinase domain and bone morphogenetic protein receptor type II (BMPR2; IC50s = 1 and 193 nM, respectively). BMS 986165 inhibits IFN-α-induced phosphorylation of STAT1, -2, -3, and -5 in primary human peripheral blood mononuclear cells (PBMCs; IC50s = 1-6 nM). It also inhibits IL-12-induced production of IFN-γ in human PBMCs (IC50 = 11 nM) and IL-12-induced phosphorylation of STAT4 in NK-92 cells (IC50 = 5 nM). BMS 986165 (1 and 10 mg/kg) reduces IL-12 and IL-18-induced production of IFN-γ in mice. It inhibits IFN-regulated expression of IFIT3, IFIT1, and MX1, genes encoding innate antiviral response proteins, and reduces tubulointerstitial and glomerular nephritis in female NZB/W lupus-prone mice. BMS 986165 also inhibits anti-CD40 antibody-induced colitis and systemic wasting in mice. BMS-986165 is a Highly Potent and Selective Allosteric Inhibitor of TYK2. BMS-986165 Blocks Il-12, IL-23 and type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Inflammatory Bowel Disease. MS-986165 potently binds to the Tyk2 pseudokinase domain (Ki = 0.02 nM), and is highly selective against a panel of 265 kinases and pseudokinases. The compound potently inhibited IL-23-, IL-12-, and Type I interferon-driven cellular signaling and transcriptional responses (IC50 range 2-14 nM).